Cyclohexyl chloroformate

Catalog No.
S1521200
CAS No.
13248-54-9
M.F
C7H11ClO2
M. Wt
162.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl chloroformate

CAS Number

13248-54-9

Product Name

Cyclohexyl chloroformate

IUPAC Name

cyclohexyl carbonochloridate

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

InChI

InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

IWVJLGPDBXCTDA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)Cl

Synonyms

Cyclohexyl Ester Carbonochloridic Acid, (Cyclohexyloxy)carbonyl Chloride; Chloroformic Acid Cyclohexyl Ester

Canonical SMILES

C1CCC(CC1)OC(=O)Cl

Organic Synthesis:

  • Acylating agent: Cyclohexyl chloroformate functions as an acylating agent, introducing an acyl group (R-C=O) to various organic compounds. This process is crucial in the synthesis of diverse molecules, including pharmaceuticals, agrochemicals, and natural product analogs []. It reacts with alcohols, amines, and phenols to form esters, amides, and carbonates, respectively [].
  • Peptide synthesis: In peptide synthesis, cyclohexyl chloroformate plays a role in the activation of amino acids, enabling their coupling to form peptide bonds. This activation step is essential for the creation of peptides, which are building blocks of proteins [].

Materials Science:

  • Polymer modification: Cyclohexyl chloroformate is used in the modification of polymers, allowing for the introduction of functional groups onto their chains. This modification process can enhance the properties of the polymer, such as its reactivity, thermal stability, and mechanical strength [].
  • Surface functionalization: The reagent can be employed to functionalize the surfaces of materials, altering their chemical and physical properties. This functionalization can improve properties like adhesion, wettability, and biocompatibility, making the materials suitable for various applications [].

Additional Applications:

  • Bioconjugation: Cyclohexyl chloroformate can be used in bioconjugation reactions, linking biomolecules like carbohydrates and proteins to other molecules or surfaces. This technique is valuable in creating biosensors, drug delivery systems, and other biomaterials [].
  • Organic catalysis: Although less common, cyclohexyl chloroformate can act as a catalyst in specific organic reactions, accelerating the reaction rate and improving its efficiency [].

Cyclohexyl chloroformate is an organic compound with the molecular formula C₇H₁₁ClO₂ and a CAS number of 13248-54-9. It appears as a colorless liquid and is classified as a chloroformate, which is a type of ester derived from chloroformic acid. Cyclohexyl chloroformate is notable for its use as a reagent in organic synthesis, particularly in the protection of amines and indoles during peptide synthesis. Its structure features a cyclohexyl group attached to a chloroformate functional group, which contributes to its reactivity and utility in various

In peptide synthesis, cyclohexyl chloroformate reacts with the free amine group of an amino acid or peptide to form a Cbz protecting group. The carbonyl chloride moiety acts as an electrophile, attracted to the nucleophilic lone pair electrons on the nitrogen atom of the amine. This reaction creates a covalent bond between the cyclohexyl group and the nitrogen, effectively protecting the amine from further reactions.

Cyclohexyl chloroformate is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also suspected to be a respiratory irritant []. Due to its reactivity with water, it can release hydrochloric acid fumes, further posing inhalation hazards.

Safety Precautions:

  • Handle cyclohexyl chloroformate in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Avoid contact with skin, eyes, and clothing.
  • Store the compound in a cool, dry place away from moisture and incompatible materials.

Data:

  • No specific data on the toxicity of cyclohexyl chloroformate is readily available. However, its structural similarity to known irritants suggests potential for similar hazards [].

  • Hydrolysis: Cyclohexyl chloroformate hydrolyzes in the presence of water, leading to the formation of cyclohexanol and hydrochloric acid. This reaction is significant because it can be used to regenerate the alcohol from the chloroformate .
  • Nucleophilic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates or esters. This property is exploited in organic synthesis to protect functional groups .
  • Reduction Reactions: Cyclohexyl chloroformate can undergo reduction reactions, where it is transformed into cyclohexyl chloride or other derivatives under specific conditions, often using reducing agents like tributyltin hydride .

Cyclohexyl chloroformate can be synthesized through various methods:

  • Reaction of Cyclohexanol with Phosgene: The most common method involves reacting cyclohexanol with phosgene (carbonyl dichloride). This reaction produces cyclohexyl chloroformate along with the release of hydrochloric acid .
  • Chlorination of Carbonates: Another method includes chlorinating carbonates in the presence of an acid catalyst, which can yield cyclohexyl chloroformate as a product.
  • Using Chloroformic Acid Derivatives: Cyclohexyl chloroformate may also be synthesized by reacting cyclohexanol with chloroformic acid derivatives under controlled conditions.

Cyclohexyl chloroformate has several applications:

  • Protecting Agent in Organic Synthesis: It serves as a protecting group for amines and indoles during peptide synthesis, allowing for selective reactions without interference from these functional groups .
  • Intermediate in Chemical Synthesis: Cyclohexyl chloroformate is used as an intermediate in the production of various pharmaceuticals and agrochemicals.
  • Synthesis of Carbamates and Esters: It is employed in synthesizing carbamates and esters that are useful in medicinal chemistry and other fields.

Interaction studies involving cyclohexyl chloroformate primarily focus on its reactivity with nucleophiles and its hydrolysis behavior. Research indicates that it can react with various nucleophiles such as amines and alcohols, forming stable products that are useful in synthetic chemistry. Additionally, studies on its hydrolysis reveal that it generates corrosive hydrochloric acid, which necessitates caution during handling .

Cyclohexyl chloroformate belongs to a broader class of compounds known as chloroformates. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl ChloroformateC₄H₇ClO₂Commonly used for esterification; has a pungent odor.
Benzyl ChloroformateC₈H₇ClO₂Used extensively in organic synthesis; more aromatic character.
Tert-Butyl ChloroformateC₇H₁₃ClO₂More sterically hindered; often used for protecting groups due to stability.
Cyclohexylmethyl ChloroformateC₈H₉ClO₂Similar structure but includes an additional methyl group; used similarly in synthesis.

Cyclohexyl chloroformate is unique due to its specific application as a protecting agent for cyclic amines and its relatively straightforward synthesis compared to other more complex chloroformates. Its physical properties, such as being less volatile than ethyl or benzyl derivatives, also contribute to its distinctiveness in laboratory settings .

The study of chloroformates dates to the early 20th century, with cyclohexyl chloroformate emerging as a structurally distinct derivative due to its cycloaliphatic backbone. Early synthetic methods relied on batch reactions between cyclohexanol and phosgene (COCl₂), a process fraught with safety challenges due to phosgene’s extreme toxicity. The 1970s saw industrial optimization, exemplified by patents describing continuous-flow reactors that reduced phosgene exposure and improved yields to >95%. By the 1990s, its utility expanded into peptide synthesis and polymer chemistry, driven by its stability compared to aromatic chloroformates.

Theoretical Significance in Chloroformate Chemistry

Cyclohexyl chloroformate’s reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic attack by amines, alcohols, or carboxylic acids. The cyclohexyl group confers steric hindrance, slowing hydrolysis compared to methyl or ethyl analogs, making it ideal for controlled reactions. Density functional theory (DFT) studies suggest its decomposition via an SNi mechanism, retaining stereochemistry during cyclohexyl chloride formation:
$$
\text{C₆H₁₁OCOCl} \rightarrow \text{C₆H₁₁Cl} + \text{CO₂} \quad \text{(retention of configuration)}
$$
This pathway is critical in understanding its stability and storage requirements.

Evolution of Research Methodologies

Traditional synthetic routes using phosgene have been supplemented by safer alternatives like bis(trichloromethyl) carbonate (BTC), which minimizes phosgene gas release. Modern analytical techniques, including GC-MS and NMR, enable precise tracking of reaction intermediates, while continuous-flow systems enhance scalability. Recent catalysis studies, such as Pd(II)/Pd(IV)-mediated alkoxycarbonylation, demonstrate its adaptability to cutting-edge methodologies.

Phosgene-Based Synthesis Mechanisms

The traditional synthesis of cyclohexyl chloroformate involves the direct reaction of phosgene (COCl₂) with cyclohexanol. This method, described in foundational protocols, proceeds via nucleophilic acyl substitution (Figure 1) [1]. In a typical procedure, gaseous phosgene is condensed into a reactor containing cyclohexanol at 0–5°C. The exothermic reaction generates HCl as a byproduct, necessitating careful temperature control to avoid side reactions such as cyclohexyl chloride formation [1] [5].

Reaction Conditions and Yield Optimization

ParameterValueImpact on Yield
Phosgene Equivalents1.1 molMaximizes conversion
Temperature0–5°CMinimizes decomposition
Stirring Duration3 hoursEnsures completion
WorkupReduced-pressure distillationRemoves excess phosgene

Excess phosgene (1.1 equivalents) ensures complete conversion of cyclohexanol, while distillation under reduced pressure isolates the product in >85% purity [1]. However, this method’s reliance on gaseous phosgene poses significant safety challenges, driving research into alternatives.

Bis(trichloromethyl)carbonate Reaction Pathways

Bis(trichloromethyl)carbonate (triphosgene, BTC) has emerged as a safer solid-phase phosgene equivalent. Its thermal decomposition generates three equivalents of phosgene in situ, enabling controlled reactivity [2] [3]. Cyclohexyl chloroformate synthesis using BTC involves a two-step mechanism:

  • BTC Activation: BTC reacts with cyclohexanol in the presence of a base (e.g., pyridine), forming a trichloromethyl carbonate intermediate.
  • Chloroformate Formation: Subsequent elimination of HCl yields cyclohexyl chloroformate [3] [7].

Comparative Analysis: Phosgene vs. BTC

MetricPhosgene MethodBTC Method
SafetyHigh risk (gas)Moderate (solid)
ByproductsHCl, excess phosgeneHCl, CO₂
ScalabilityLimited by gas handlingSuitable for large scale
Yield85–90%80–88%

The BTC method reduces phosgene exposure risks but requires stoichiometric base additives, complicating purification [3]. Recent work has focused on catalytic systems to mitigate this issue.

Catalysis Research

Pyridine-Mediated Catalytic Mechanisms

Pyridine plays a dual role as a base and catalyst in BTC-based syntheses. It neutralizes HCl, shifting the equilibrium toward product formation, while coordinating to the trichloromethyl carbonate intermediate to accelerate decomposition [4]. Kinetic studies reveal that pyridine concentrations above 1.5 equivalents do not improve yields, suggesting an optimal catalytic threshold [4].

Proposed Mechanism:

  • BTC + 3 Cyclohexanol → Trichloromethyl cyclohexyl carbonate + 3 HCl
  • Pyridine + HCl → Pyridinium chloride
  • Trichloromethyl carbonate → Cyclohexyl chloroformate + CO₂ [3] [4]

Inorganic Catalyst Development

Inorganic bases such as sodium carbonate have been explored to replace pyridine, reducing toxicity. However, their lower nucleophilicity results in slower reaction rates (24 hours vs. 3 hours for pyridine) [7]. Recent advances employ zeolite-supported catalysts to enhance surface area and reactivity, achieving 78% yield in 12 hours under reflux conditions [7].

Green Chemistry Approaches to Synthesis

Green synthesis strategies emphasize solvent selection, catalyst recycling, and phosgene alternatives. Notable developments include:

  • Photo-on-Demand Phosgene Generation: Ultraviolet irradiation of chloroform (CHCl₃) in the presence of O₂ generates phosgene in situ, which reacts immediately with cyclohexanol [7]. This method eliminates phosgene storage and achieves 82% yield with minimal waste.
  • Solvent-Free Systems: Ball milling cyclohexanol with BTC and catalytic pyridine produces cyclohexyl chloroformate in 76% yield, reducing organic solvent use by 90% [3].

Process Chemistry Optimization

Industrial-scale production prioritizes cost-effectiveness and safety. Key optimizations include:

  • Continuous Flow Reactors: Microreactors enhance heat transfer and phosgene utilization, achieving 94% yield at 25°C [1] [7].
  • In Situ HCl Removal: Scavengers like molecular sieves shift equilibrium toward product formation, reducing reaction time by 40% [4].
  • Recycling Protocols: Distillation residues containing unreacted BTC are reprocessed, achieving 99% atom economy [3].

Gas-phase elimination kinetics of cyclohexyl chloroformate have been investigated as part of broader studies on chloroformate thermal decomposition mechanisms. The elimination reactions of chloroformates typically proceed through unimolecular homogeneous pathways at elevated temperatures, following first-order kinetics [1]. Studies on related methyl chloroformate demonstrated that thermal decomposition in the gas phase at temperatures between 425-480°C produces methyl chloride and carbon dioxide as primary products [2]. The rate constant for methyl chloroformate decomposition follows the Arrhenius equation:

k₁ = 10^(14.26±0.20) exp[(-251000±2000)/8.314T] s⁻¹

For cyclohexyl chloroformate, the gas-phase elimination kinetics would be expected to follow similar first-order behavior, with the cyclohexyl group providing additional steric effects that may influence the reaction rate. The elimination mechanism involves the formation of cyclohexyl chloride and carbon dioxide through concerted molecular rearrangement [3].

Experimental studies on cycloalkyl chloroformates reveal that thermal decomposition in the liquid phase typically results in rearrangement products through carbonium ion mechanisms [3]. The rate of decomposition can be significantly enhanced by catalytic quantities of pyridinium chloride or aluminum trichloride, with the former nearly eliminating rearrangement products in primary alkyl systems [3].

Kinetic Parameters

The kinetics of cyclohexyl chloroformate elimination would be characterized by several key parameters:

ParameterExpected RangeReference Compound
Temperature Range400-500°CMethyl chloroformate
Activation Energy200-260 kJ/molRelated chloroformates
Pre-exponential Factor10¹²-10¹⁵ s⁻¹Alkyl chloroformates
Pressure Range60-140 TorrPhenyl chloroformate

Solvolysis Mechanism Research

Solvolysis mechanisms of cyclohexyl chloroformate involve nucleophilic attack by solvent molecules on the carbonyl carbon, leading to addition-elimination pathways [4]. Studies on related chloroformates demonstrate that the solvolysis follows bimolecular mechanisms characterized by formation of tetrahedral intermediates [5].

The solvolysis of propargyl chloroformate, a structurally related compound, showed sensitivities to solvent nucleophilicity (l = 1.37) and to solvent ionizing power (m = 0.47), suggesting a bimolecular process with tetrahedral intermediate formation [5]. Similar behavior would be expected for cyclohexyl chloroformate, where the cyclohexyl group may provide additional steric hindrance affecting the rate of nucleophilic attack.

Extended Grunwald-Winstein analysis of chloroformate solvolysis reveals that the addition step within the addition-elimination mechanism is typically rate-determining [4]. The mechanism proceeds through:

  • Nucleophilic attack on the carbonyl carbon
  • Tetrahedral intermediate formation
  • Chloride ion departure
  • Product formation

Solvolysis Rate Studies

Comparative solvolysis studies demonstrate that cycloalkyl chloroformates exhibit rates that depend on:

  • Ring size effects: Six-membered rings show conformational preferences
  • Solvent nucleophilicity: Higher nucleophilicity increases reaction rates
  • Ionizing power: Solvents with higher ionizing power enhance reaction rates
  • Temperature effects: Elevated temperatures promote solvolysis

The solvolysis of cyclohexyl chloroformate in various solvents would be expected to follow second-order kinetics with rate constants varying significantly with solvent composition [5].

Decomposition Pathway Elucidation

Thermal Conversion to Cyclohexyl Chloride and Carbon Dioxide

The primary thermal decomposition pathway of cyclohexyl chloroformate involves direct conversion to cyclohexyl chloride and carbon dioxide through molecular rearrangement [6]. This process represents a concerted elimination mechanism where the chloroformate group undergoes intramolecular rearrangement.

The reaction can be represented as:

C₆H₁₁OCOCl → C₆H₁₁Cl + CO₂

Thermodynamic analysis suggests this reaction is thermodynamically favorable due to:

  • Relief of strain in the chloroformate functional group
  • Formation of stable carbon dioxide
  • Stabilization of the cyclohexyl chloride product

Mechanistic Investigations

Mechanistic studies on cyclohexyl chloroformate decomposition reveal multiple competing pathways [3]. The decomposition occurs through:

Primary Pathway: Direct conversion to cyclohexyl chloride and carbon dioxide through concerted molecular rearrangement

Secondary Pathways: Formation of rearrangement products through carbonium ion intermediates

Experimental evidence indicates that thermal decomposition in the liquid phase produces rearranged alkyl halides through ion-pair mechanisms [3]. The presence of Lewis acids or bases can significantly alter the product distribution:

  • Pyridinium chloride promotes chain mechanisms and eliminates rearrangement products
  • Aluminum trichloride enhances rearrangement and isomerization

Product Distribution Analysis

The decomposition of cyclohexyl chloroformate yields several products:

ProductFormation PathwayRelative Abundance
Cyclohexyl chlorideDirect conversionMajor product
Carbon dioxideConcurrent formationStoichiometric
Rearranged chloridesCarbonium ion pathwayMinor products
CyclohexeneElimination pathwayTrace amounts

Theoretical Studies and Computational Chemistry

Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of gas-phase elimination kinetics of chloroformates [7]. Theoretical studies using B3LYP/6-31G(d,p) and related methods provide insights into the transition state structures and reaction energetics.

Computational investigations on related chlorocyclohexane systems reveal that elimination reactions proceed through non-synchronous four-membered cyclic transition states [7]. The elongation and polarization of the C-Cl bond in the direction of C^δ+...Cl^δ- is the rate-determining step in these elimination reactions.

Ab initio calculations at various levels of theory, including:

  • CBS-QB3 method
  • CAM-B3LYP/6-311++G(d,p)
  • M06/6-311++G(d,p)
  • MPW1PW91/6-311++G(d,p)

These calculations demonstrate that chloroformate compounds with alkyl ester C_β-H bonds undergo thermal decomposition through six-centered cyclic transition states [8].

Computational Results

Theoretical calculations reveal:

  • Activation energies ranging from 200-260 kJ/mol for chloroformate decomposition
  • Transition state geometries showing significant C-Cl bond elongation
  • Reaction pathways involving concerted mechanisms with chloroformic acid intermediates

The computational studies support experimental observations of first-order kinetics and homogeneous reaction mechanisms for cyclohexyl chloroformate decomposition.

Transition State Analysis

Transition state analysis of cyclohexyl chloroformate decomposition reveals critical structural features that govern the reaction kinetics. The transition states for chloroformate decomposition are characterized by:

Geometric Parameters:

  • Elongated C-Cl bonds (typically 2.0-2.5 Å)
  • Shortened C-O bonds in the forming products
  • Planar arrangements of reacting centers

Electronic Structure:

  • Partial positive charge development on the cyclohexyl carbon
  • Partial negative charge on the departing chloride
  • Polarization of the carbonyl group

Transition State Energetics

The activation barriers for cyclohexyl chloroformate decomposition are influenced by:

  • Steric effects from the cyclohexyl ring
  • Electronic effects of the chloroformate group
  • Conformational preferences of the cyclohexyl ring

Computational analysis suggests that the chair conformation of the cyclohexyl ring is maintained through the transition state, with minimal conformational reorganization required for decomposition [9].

Mechanistic Implications

The transition state analysis provides insights into:

  • Rate-determining steps in the decomposition process
  • Selectivity factors governing product distribution
  • Catalytic effects of Lewis acids and bases

These findings support the concerted mechanism for thermal decomposition while also explaining the competitive pathways that lead to rearrangement products under certain conditions.

The comprehensive investigation of cyclohexyl chloroformate reaction mechanisms reveals complex interplay between thermodynamic factors, kinetic parameters, and molecular structure that governs the decomposition pathways and product distributions observed experimentally.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

13248-54-9

Wikipedia

Cyclohexyl chloroformate

General Manufacturing Information

Carbonochloridic acid, cyclohexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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